molecular formula C21H19BrN2O2 B4134005 1-(4-bromophenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione

1-(4-bromophenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione

Cat. No. B4134005
M. Wt: 411.3 g/mol
InChI Key: DZWLPUZPIZAJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione, commonly known as BRD-7929, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of BRD-7929 is not fully understood. However, several studies have suggested that this compound acts by inhibiting the activity of certain enzymes and receptors involved in various cellular processes. BRD-7929 has been found to inhibit the activity of histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
BRD-7929 has been shown to exhibit several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit the replication of several viruses, and reduce inflammation in animal models. BRD-7929 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of BRD-7929 is its potent pharmacological activity. This compound has been found to exhibit activity at relatively low concentrations, making it a useful tool in the study of various cellular processes. However, one of the limitations of BRD-7929 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of BRD-7929. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of new therapeutic applications for BRD-7929, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

BRD-7929 has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits potent anti-inflammatory, antitumor, and antiviral activities. BRD-7929 has also been found to be effective in the treatment of several neurological disorders.

properties

IUPAC Name

1-(4-bromophenyl)-3-(1-propylindol-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-2-11-23-13-18(16-5-3-4-6-19(16)23)17-12-20(25)24(21(17)26)15-9-7-14(22)8-10-15/h3-10,13,17H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWLPUZPIZAJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 2
1-(4-bromophenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 3
1-(4-bromophenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 4
1-(4-bromophenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 6
1-(4-bromophenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione

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